N,N-Diethylaniline

Description

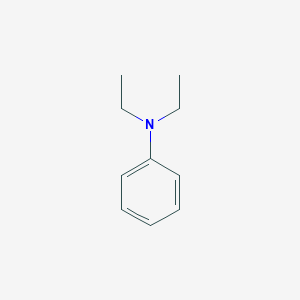

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUCNLOZRCGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N, Array | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021800 | |

| Record name | N,N-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-diethylaniline appears as a colorless to yellow liquid with a fishlike odor, that is strongly corrosive. Irritating to skin, eyes and mucous membranes and moderately toxic by inhalation, absorption and ingestion. Flash point 185 °F. Used in dyes and in the production of organic chemicals., Liquid, Colorless to yellow liquid; [Merck Index] Light yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

419.9 °F at 760 mmHg ; 198 °F at 10 mmHg (NTP, 1992), 216.3 °C | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (NTP, 1992), 185 °F (85 °C) (CLOSED CUP), 79 °C c.c. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), 1 g dissolves in 70 ml of water at 12 °C; slightly sol in alcohol, chloroform and ether, Sol in acetone, In water, 139 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.014 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.906 (USCG, 1999) - Less dense than water; will float, 0.9307 @ 20 °C/4 °C, Relative density (water = 1): 0.93 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.0 (AIR= 1), Relative vapor density (air = 1): 5.1 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 121.5 °F (NTP, 1992), 0.13 [mmHg], 0.14 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 19 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellow liquid, BROWN OILY LIQUID | |

CAS No. |

91-66-7 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WR1HJ2PGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.8 °F (NTP, 1992), -38.8 °C, -38 °C | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of N,N-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylaniline is a tertiary amine that serves as a crucial intermediate and reagent in various industrial and synthetic applications.[1] As a colorless to pale yellow oily liquid, its utility spans from the manufacturing of dyes and pharmaceuticals to its use as a catalyst and a reducing agent in organic synthesis.[1][2][3][4] A thorough understanding of its physical properties is paramount for its safe handling, application in experimental design, and process optimization. This guide provides an in-depth overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key synthetic pathway.

Core Physical and Chemical Properties

The physical properties of this compound have been extensively characterized. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₅N | - |

| Molecular Weight | 149.23 g/mol | - |

| Appearance | Colorless to yellow, oily liquid with a fishlike odor.[2][3][5] | Standard Temperature and Pressure (STP) |

| Density | 0.938 g/mL[3][6][7][8] | at 25 °C |

| 0.9302 g/cm³[9] | at 20 °C | |

| Boiling Point | 217 °C[6][7][8][9] | at 760 mmHg (101.325 kPa) |

| 216 °C[1] | at 760 mmHg | |

| 198 °F (92.2 °C)[2][5] | at 10 mmHg | |

| Melting Point | -38 °C[3][6][7][9] | - |

| Flash Point | 185 °F (85 °C)[2][4][5] | Closed Cup |

| 88 °C[9][10] | Closed Cup | |

| Refractive Index | 1.542[6][7][8] | at 20 °C (Sodium D-line, 589 nm) |

| 1.5409[2] | at 20 °C (Sodium D-line, 589 nm) | |

| Vapor Pressure | 1 mmHg[3][6][7] | at 49.7 °C |

| 0.14 mmHg[2] | at 25 °C | |

| Vapor Density | 5.2 (Air = 1)[3][6][7] | - |

| Solubility | Water: 14 g/L (1.4 g/100 mL)[4][6] | at 12 °C |

| Soluble 1g in 70mL[6][10] | at 12 °C | |

| Organic Solvents: Miscible with acetone (B3395972); slightly soluble in chloroform, alcohol, and ether.[3][10][11] | - | |

| pKa | 6.61[6] | at 22 °C (for the conjugate acid) |

| Autoignition Temp. | 630 °C (1166 °F)[2][4][9] | - |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for compound characterization and quality control. Below are detailed methodologies for measuring key physical constants of liquid compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] A common and efficient method for small-scale determination utilizes a Thiele tube or a melting point apparatus with a boiling point accessory.[7]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small-diameter test tube or a fusion tube.[6]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[2][13]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[2][7]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 2°C per minute as the expected boiling point is approached.

-

Observation: As the liquid heats, trapped air in the capillary tube will slowly bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[2][7]

-

Temperature Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[12]

Melting Point Determination

For a substance like this compound, which is liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies. The procedure below describes the capillary method for solids, which would be used on a frozen sample of this compound.

Methodology:

-

Sample Freezing: The liquid this compound is first frozen to a solid state using a suitable cooling bath (e.g., dry ice/acetone).

-

Sample Preparation: A small amount of the finely powdered solid is introduced into a glass capillary tube, which is then sealed at one end. The sample is packed down to a height of 2-3 mm.[1][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube). These devices typically use a heated metal block or oil bath for uniform temperature control.[14]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting range, followed by a slower, more careful determination (1-2°C/min) for accuracy.[14]

-

Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal of solid disappears (completion of melting) are recorded. This provides the melting range.[15] For a pure compound, this range is typically narrow (0.5-1°C).[8]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a precisely known volume used to determine the density of liquids with high accuracy.[5]

Methodology:

-

Weighing the Empty Pycnometer: A clean, dry pycnometer is accurately weighed on an analytical balance (M1).[16]

-

Weighing with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The stopper is inserted, allowing excess liquid to exit through the capillary, ensuring the volume is exact. The exterior is dried, and the filled pycnometer is weighed (M2). The temperature of the liquid is recorded.[5]

-

Weighing with Sample Liquid: The pycnometer is emptied, cleaned, and thoroughly dried. It is then filled with this compound, and the weighing process is repeated (M3) at the same temperature.[5]

-

Calculation: The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = ((M3 - M1) / (M2 - M1)) * ρ_reference Where ρ_reference is the known density of the reference liquid at the measured temperature.[16]

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer.[9]

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[9] The prisms of the refractometer are cleaned with a soft tissue using acetone or ethanol (B145695) and allowed to dry.[10]

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism using a dropper. The prisms are then closed gently to spread the liquid into a thin, uniform film.[10][11]

-

Measurement: Light from the instrument's source is directed through the prisms. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions (the shadowline) is visible.[9][10]

-

Focusing and Alignment: The compensator knob is adjusted to eliminate any color fringes and sharpen the shadowline. The main adjustment knob is then used to align this sharp boundary precisely with the center of the crosshairs in the eyepiece.[4][10]

-

Reading the Value: The refractive index is read directly from the instrument's scale.[10] The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[9]

Synthetic Pathway Visualization

This compound is a key precursor in the synthesis of various dyes. For instance, its condensation with benzaldehyde (B42025) is the foundational step in producing Brilliant Green, a triarylmethane dye.[1] The following diagram illustrates this synthetic relationship.

Caption: Synthesis pathway of Brilliant Green from this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. ised-isde.canada.ca [ised-isde.canada.ca]

- 4. davjalandhar.com [davjalandhar.com]

- 5. genspark.ai [genspark.ai]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. mt.com [mt.com]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. scribd.com [scribd.com]

- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. byjus.com [byjus.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Synthesis of N,N-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis reaction mechanisms for N,N-diethylaniline, a crucial intermediate in the manufacturing of various dyes, pharmaceuticals, and other specialty organic chemicals. The document details several prevalent synthetic routes, including direct N-alkylation and reductive amination, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound predominantly relies on the ethylation of aniline (B41778). The choice of methodology is often dictated by factors such as desired yield, purity, cost of reagents, and the scale of production. The two primary approaches discussed herein are direct N-alkylation and reductive amination.

Direct N-Alkylation of Aniline

Direct N-alkylation involves the reaction of aniline with an ethylating agent, such as ethanol (B145695), diethyl ether, or an ethyl halide. This process can be carried out in either the liquid or vapor phase, typically requiring a catalyst to facilitate the reaction.

Liquid-Phase N-Alkylation: This traditional method often employs an acid catalyst and is conducted under elevated temperature and pressure. A common industrial process involves heating aniline with an excess of ethanol in the presence of a strong acid like sulfuric acid. The reaction proceeds through the sequential formation of N-ethylaniline as an intermediate, which is then further alkylated to this compound.

Vapor-Phase N-Alkylation: To overcome some of the challenges associated with liquid-phase synthesis, such as reactor corrosion and catalyst separation, vapor-phase alkylation over solid acid catalysts has been developed.[1] In this method, a gaseous mixture of aniline and an ethylating agent is passed over a heated catalyst bed. Zeolites, such as H-ZSM-5, and metal oxides like alumina (B75360) are commonly employed as catalysts.[1][2] The reaction conditions, including temperature, pressure, and the molar ratio of reactants, can be optimized to maximize the yield of this compound.

Reductive Amination

Reductive amination offers an alternative and often milder route to this compound. This "one-pot" reaction typically involves the reaction of aniline with two equivalents of an aldehyde, such as acetaldehyde (B116499), in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then reduced to the corresponding dialkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives, or catalytic hydrogenation.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for various synthesis methods of this compound and its analogs, providing a comparative overview of reaction conditions and yields.

Table 1: Vapor-Phase N-Alkylation of Aniline with Ethanol over H-ZSM-5 Zeolite

| Catalyst (SiO₂/Al₂O₃ ratio) | Temperature (°C) | Aniline Conversion (%) | Selectivity for N-Ethylaniline (%) | Selectivity for this compound (%) |

| 30 | 400 | ~55 | ~30 | ~25 |

| 70 | 400 | ~65 | ~25 | ~40 |

| 150 | 400 | ~50 | ~35 | ~15 |

| 280 | 400 | ~45 | ~40 | ~5 |

Table 2: Vapor-Phase Synthesis of this compound with Diethyl Ether [2]

| Catalyst | Temperature (°C) | Space Velocity (h⁻¹) | Molar Ratio (Diethyl Ether:Aniline) | Conversion/Yield |

| Al₂O₃ | 310 | 1 | 1.5:1 | Not specified, conditions are optimal |

Table 3: Liquid-Phase Synthesis of N,N-Dimethylaniline (Analogous to Diethylaniline Synthesis) [4]

| Catalyst | Temperature (°C) | Pressure (MPa) | Molar Ratio (Aniline:Methanol:Catalyst) | Reaction Time (h) | Theoretical Yield (%) |

| Sulfuric Acid | 210-215 | 3-3.3 | 1:3.56:0.1 | 4 | 96 |

Table 4: Classical Synthesis of this compound [5]

| Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline Hydrochloride, 95% Ethanol | 180 | 8 | 80 |

Experimental Protocols

Protocol 1: Vapor-Phase N-Alkylation of Aniline with Ethanol over H-ZSM-5

This protocol is based on the findings of studies on vapor-phase aniline alkylation.

1. Catalyst Preparation:

-

The H-ZSM-5 zeolite catalyst with the desired SiO₂/Al₂O₃ ratio is activated by calcination in a stream of dry air at 500°C for 4-6 hours.

2. Reaction Setup:

-

A fixed-bed reactor, typically a quartz or stainless steel tube, is packed with the activated catalyst.

-

The reactor is placed in a tube furnace equipped with a temperature controller.

-

A high-pressure liquid pump is used to feed the reactant mixture of aniline and ethanol into a preheating zone before it enters the reactor.

-

The reactor outlet is connected to a condenser and a collection flask to trap the liquid products.

3. Reaction Procedure:

-

The reactor is heated to the desired reaction temperature (e.g., 400°C) under a flow of inert gas (e.g., nitrogen).

-

The liquid feed of aniline and ethanol, at a specified molar ratio, is introduced into the preheating zone at a constant flow rate.

-

The vaporized reactants pass through the catalyst bed, where the alkylation reaction occurs.

-

The product stream is cooled, and the liquid products are collected.

-

The collected liquid is analyzed by gas chromatography (GC) to determine the conversion of aniline and the selectivity for N-ethylaniline and this compound.

Protocol 2: Reductive Amination of Aniline with Acetaldehyde

This protocol is an adaptation of the synthesis of N-ethyl-2,6-diethylaniline.[3]

1. Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer, add aniline (1 equivalent) and a suitable solvent such as 2-propanol/water (9:1 v/v).

-

Add Pd/C (0.1 equivalents) as the catalyst.

-

In a separate container, dissolve ammonium (B1175870) formate (B1220265) (10 equivalents) in water.

2. Reaction Procedure:

-

Stir the aniline and Pd/C mixture to activate the catalyst.

-

Add the ammonium formate solution to the reaction flask.

-

Slowly add acetaldehyde (2.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dilute the residue with dichloromethane (B109758) and wash with a brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., ethyl acetate/cyclohexane).

Protocol 3: Classical Synthesis from Aniline Hydrochloride and Ethanol[6]

1. Reaction Setup:

-

In an enameled autoclave, combine 130 g of dried aniline hydrochloride and 140 g of 95% ethanol.

2. Reaction Procedure:

-

Heat the autoclave to 180°C for 8 hours.

-

After cooling, transfer the contents to a round-bottomed flask and distill off the excess alcohol and any formed ethyl ether.

-

Treat the residual mixture of mono- and diethylaniline with 110 g of 30% caustic soda solution.

-

To separate the monoethylaniline, stir the mixture at room temperature with 40 g of p-toluenesulfonyl chloride, which forms a non-volatile derivative with the primary amine.

-

Steam distill the mixture to isolate the this compound.

-

Salt out the this compound from the distillate using common salt.

-

Separate the organic layer and purify by distillation, collecting the fraction boiling at 217°C. The expected yield is approximately 80%.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways of the key synthesis reactions.

Caption: Direct N-alkylation of aniline to this compound.

Caption: Reductive amination of aniline to this compound.

Experimental Workflow

Caption: General experimental workflow for reductive amination.

References

An In-depth Technical Guide to N,N-Diethylaniline (CAS 91-66-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylaniline, with the Chemical Abstracts Service (CAS) number 91-66-7, is a tertiary amine of significant interest in organic synthesis and industrial chemistry. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its primary applications, and essential safety information. The content is structured to serve as a practical guide for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic fish-like odor.[1] It is an organic compound that is slightly soluble in water but miscible with many organic solvents.[2] Below is a summary of its key quantitative properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | [3] |

| Molecular Weight | 149.23 g/mol | [3] |

| CAS Number | 91-66-7 | [3] |

| EC Number | 202-088-8 | [3] |

| Melting Point | -38 °C | [3] |

| Boiling Point | 217 °C | [3] |

| Density | 0.938 g/mL at 25 °C | [3] |

| Vapor Density | 5.2 (vs air) | [4] |

| Vapor Pressure | 1 mmHg at 49.7 °C | [4] |

| Refractive Index (n20/D) | 1.542 | [3] |

| Flash Point | 88 °C (closed cup) | [3] |

| Autoignition Temperature | 332 °C | [5] |

| Water Solubility | 1.40 g/L at 12 °C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.904 at 25°C | [6] |

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale protocols are detailed below.

Synthesis from Aniline (B41778) Hydrochloride and Ethanol (B145695)

This classical method involves the direct alkylation of aniline using ethanol at elevated temperature and pressure.

Experimental Protocol:

-

Reaction Setup: In an enameled autoclave, combine 130 g of dried aniline hydrochloride and 140 g of 95% ethanol.

-

Heating: Seal the autoclave and heat the mixture to 180 °C for 8 hours.

-

Work-up: After cooling, transfer the contents to a round-bottomed flask. Distill off the ethanol and any ethyl ether formed.

-

Neutralization: Treat the residual mixture of monoethylaniline and diethylaniline with 110 g of a 30% caustic soda solution.

-

Purification of Diethylaniline: To separate the mono- and diethylaniline, stir the product at room temperature with 40 g of p-toluenesulfonyl chloride. This reagent selectively forms a non-volatile derivative with the monoethylaniline.

-

Isolation: Steam distill the mixture to isolate the this compound. The distillate is then saturated with common salt to salt out the product.

-

Final Purification: Separate the organic layer and perform a final distillation, collecting the fraction that boils at 217 °C. This procedure typically yields this compound as a colorless liquid with a theoretical yield of around 80%.[7]

Synthesis via Reductive Amination

A more modern and often milder approach involves the reductive amination of aniline with an appropriate carbonyl compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as methanol.

-

Imine Formation: Add acetaldehyde (B116499) (2.2 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Cool the mixture in an ice bath and slowly add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in portions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (B109758).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak will be at m/z 149, with characteristic fragments at m/z 134 (loss of CH₃) and m/z 106 (loss of C₂H₅).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to create a stock solution. Further dilute as necessary.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, with a small amount of an acid modifier like formic acid or phosphoric acid for better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 254 nm.

-

Column Temperature: 30 °C.

-

-

Data Analysis: Quantify the purity of this compound by comparing the peak area of the analyte to that of a certified reference standard. Impurities can be identified and quantified based on their retention times and peak areas.

Applications

This compound is a versatile chemical intermediate with a range of applications:

-

Dye Manufacturing: It serves as a precursor in the synthesis of various dyes, including azo and triphenylmethane (B1682552) dyes.[4] For instance, its condensation with benzaldehyde (B42025) derivatives is a key step in the production of brilliant green and other similar colorants.

-

Pharmaceutical Synthesis: It is used as an intermediate in the manufacturing of certain pharmaceuticals.[4]

-

Catalysis and Organic Synthesis: this compound can act as a catalyst in various organic reactions.[4] Additionally, its complex with borane (B79455), diethylaniline borane (DEANB), is employed as a reducing agent in organic synthesis.[4]

-

Acid Scavenger: In certain chemical processes, it is used as an acid-absorbing base.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information for this compound

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261, P273, P280, P301+P310, P311 |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | P302+P352 |

| Specific Target Organ Toxicity (Repeated Exposure) | Warning | H373: May cause damage to organs through prolonged or repeated exposure. | P314 |

| Hazardous to the Aquatic Environment (Chronic) | Warning | H411: Toxic to aquatic life with long lasting effects. | P273 |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Work in a well-ventilated area or under a fume hood.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[2][9]

-

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[8]

-

Eye Contact: Flush eyes with water as a precaution.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Exposure can lead to the formation of methemoglobin, which can cause cyanosis. The onset of symptoms may be delayed.[8]

Conclusion

This compound is a chemical of significant industrial and research importance. This guide has provided a detailed overview of its properties, synthesis, analysis, applications, and safety. Adherence to the outlined protocols and safety measures is crucial for its effective and safe handling and use in a laboratory or industrial setting.

References

- 1. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. youtube.com [youtube.com]

- 5. gassnova.no [gassnova.no]

- 6. researchgate.net [researchgate.net]

- 7. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Determination of N. N-dimethylaniline in penicillins by GC-MS -Archives of Pharmacal Research | 학회 [koreascience.kr]

- 9. N-alkylation of aniline with ethanol over an industrial niobic acid catalyst – influence of water formation on kinetics and selectivity | Semantic Scholar [semanticscholar.org]

N,N-Diethylaniline: A Comprehensive Toxicological and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and handling precautions for N,N-Diethylaniline (CAS No. 91-66-7). The information is compiled and presented to meet the needs of laboratory and industrial professionals working with this chemical.

Toxicological Data

This compound is a synthetic aromatic amine that is toxic by inhalation, in contact with skin, and if swallowed.[1][2] It is classified as a substance that may cause damage to organs through prolonged or repeated exposure.[1][3] The primary target organs include the blood, liver, spleen, upper respiratory tract, and central nervous system (CNS).[4][5]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound.

| Acute Oral Toxicity | |

| Test Substance | This compound |

| Species | Rat |

| Route | Oral |

| LD50 | 606 mg/kg[6] |

| 610 mg/kg[5][7] | |

| 782 mg/kg[8] |

| Acute Dermal Toxicity | |

| Test Substance | This compound |

| Species | Rat |

| Route | Dermal |

| LD50 | >5000 mg/kg[6] |

| Acute Inhalation Toxicity | |

| Test Substance | This compound |

| Species | Rat |

| Route | Inhalation |

| LC50 | 1920 mg/m³ (4 hours)[6][9] |

| 314.6 ppm (4 hours)[5][7] |

| Aquatic Toxicity | |

| Test Substance | This compound |

| Species | Daphnia magna (Water flea) |

| Test | EC50 |

| Result | 1.3 mg/l (48 hours)[1] |

Qualitative Toxicological Information

-

Acute Effects: Exposure can cause methemoglobinemia, which leads to cyanosis (bluish discoloration of the skin and lips), headache, dizziness, and shortness of breath.[9][10] In severe cases, it can lead to convulsions and death.[9] Inhalation may cause respiratory tract irritation.[1][9] Skin and eye contact can cause irritation.[5][11]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to the blood, leading to anemia.[12] It can also affect the liver, spleen, and central nervous system.[4][5]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans".[4][5] Studies on the structurally similar N,N-dimethylaniline have shown increased incidences of tumors in the spleen and forestomach of rats and mice.[13][14]

-

Mutagenicity: Genotoxicity studies have indicated that this compound can be a chromosome-damaging agent.[15] However, it was found to be non-mutagenic in the Ames test.[16][17][18]

-

Reproductive Toxicity: There is no available information on the reproductive or developmental effects of this compound in humans.[13][14]

Experimental Protocols

The following are generalized methodologies for the key toxicological experiments cited, based on OECD guidelines.

Acute Oral Toxicity (OECD 420, 423, 425)

-

Principle: To determine the short-term toxicity of a substance when administered orally.[3]

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[15][19]

-

Procedure:

-

Animals are fasted prior to dosing.[19]

-

The test substance is administered in a single dose by gavage.[19]

-

A stepwise procedure is used with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[19]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]

-

A post-mortem examination (necropsy) is performed on all animals at the end of the study.[15]

-

-

Data Analysis: The LD50 is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[15]

Acute Dermal Toxicity (OECD 402)

-

Principle: To assess the potential short-term hazards of a substance when exposed through the skin.[5]

-

Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[20]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[20]

-

Animals are observed for mortality and signs of toxicity for at least 14 days.[5]

-

Body weight is recorded weekly.[5]

-

A gross necropsy is performed on all animals at the end of the study.[5]

-

Acute Inhalation Toxicity (OECD 403)

-

Principle: To evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation.[9]

-

Test Animals: Typically, young adult rats are used.[9]

-

Procedure:

-

Animals are placed in an inhalation chamber with a dynamic airflow.[9]

-

They are exposed to a precisely controlled concentration of the test substance (as a gas, vapor, or aerosol) for a defined period, usually 4 hours.[9]

-

Multiple concentration groups are typically used.[21]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a 14-day period following exposure.[9]

-

A comprehensive necropsy is performed on all animals at the end of the study.[9]

-

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Principle: To detect gene mutations induced by a chemical substance using strains of Salmonella typhimurium and Escherichia coli.[22]

-

Procedure:

-

The tester strains, which are auxotrophic for histidine or tryptophan, are exposed to the test substance with and without a metabolic activation system (S9 mix).[22][23]

-

The mixture is plated on a minimal medium agar.

-

After incubation for 48-72 hours, revertant colonies (those that have mutated back to being able to synthesize the required amino acid) are counted.[24]

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[22]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[11][25]

-

Procedure:

-

Cultures of mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance with and without metabolic activation.[11]

-

Cells are treated for a short period (e.g., 3-6 hours) or continuously for a longer period.

-

After treatment, the cells are incubated with a metaphase-arresting substance (e.g., colcemid).

-

The cells are then harvested, stained, and analyzed microscopically for chromosomal aberrations.[25]

-

A significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[26]

-

Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][9]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] In case of insufficient ventilation, wear suitable respiratory equipment.[4][7]

Engineering Controls

-

Use in a well-ventilated area.[9] Facilities should be equipped with an eyewash station and a safety shower.[27]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9]

-

Keep away from heat, sparks, and open flames.[1]

Spills and Disposal

-

Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[9] Avoid runoff into storm sewers and ditches.[9] Ventilate the area and remove all sources of ignition.[9]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[29]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[9]

Visualizations

Caption: Emergency Response Workflow for an this compound Spill.

References

- 1. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 2. Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. nucro-technics.com [nucro-technics.com]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. This compound | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. assets-global.website-files.com [assets-global.website-files.com]

- 11. criver.com [criver.com]

- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 13. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 14. epa.gov [epa.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Genetic Toxicity Evaluation of N,N-Diethyl Aniline in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 556933 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 18. N,N-Diethyl aniline (91-66-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 21. oecd.org [oecd.org]

- 22. enamine.net [enamine.net]

- 23. bulldog-bio.com [bulldog-bio.com]

- 24. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 25. oecd.org [oecd.org]

- 26. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 27. daikinchemicals.com [daikinchemicals.com]

- 28. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 29. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]

N,N-Diethylaniline: A Comprehensive Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of N,N-Diethylaniline in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in numerous fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This document compiles available solubility data, details relevant experimental methodologies for its determination, and presents a logical workflow for solubility studies.

Core Properties of this compound

This compound is a tertiary amine featuring a phenyl group attached to a nitrogen atom bearing two ethyl substituents. It typically appears as a colorless to pale yellow oily liquid and is known for its characteristic amine-like odor. Its molecular structure significantly influences its solubility profile, rendering it generally soluble in nonpolar and polar organic solvents while having limited solubility in water.

Solubility Profile of this compound

The solubility of this compound is a key parameter for its use in various chemical processes and formulations. While extensive quantitative data is not uniformly available across all solvents, a general understanding of its solubility can be gleaned from various sources. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that terms like "soluble," "miscible," and "slightly soluble" are qualitative and can vary in their precise meaning between different sources. For many organic solvents, this compound is considered to be fully miscible.

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Temperature (°C) |

| Aqueous | Water | H₂O | 1.40 g/L[1][2] | 12 |

| 0.13 g/L[3] | Not Specified | |||

| Alcohols | Methanol | CH₃OH | Soluble / Miscible | Not Specified |

| Ethanol | C₂H₅OH | Soluble / Slightly Soluble[1][2][4][5] | Not Specified | |

| Ketones | Acetone | C₃H₆O | Miscible[6] | Not Specified |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble / Slightly Soluble[1][2][4][5] | Not Specified |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble | Not Specified |

| Benzene | C₆H₆ | Soluble | Not Specified | |

| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | Soluble | Not Specified |

| Chloroform | CHCl₃ | Soluble / Slightly Soluble[4][5] | Not Specified | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble | Not Specified |

Note: The terms "Soluble" and "Miscible" are used as found in the cited literature. "Miscible" implies solubility in all proportions. The contradictory "Slightly Soluble" information for some solvents where it is also listed as "Soluble" highlights the variability in qualitative descriptors.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of this compound in research and development. The following are detailed methodologies for key experimental techniques that can be employed to quantitatively determine the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.

Principle: An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: A series of vials or flasks are prepared. To each, a known volume of the desired organic solvent is added.

-

Addition of Solute: An excess amount of this compound is added to each vial to ensure that a saturated solution is formed and that some undissolved solute remains.

-

Equilibration: The vials are sealed and placed in a constant-temperature shaker bath. The mixture is agitated at a controlled speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand in the constant-temperature bath to allow for the separation of the undissolved this compound from the saturated solution. If necessary, centrifugation or filtration can be used to achieve a clear separation.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Quantification: The solubility is calculated from the concentration of this compound in the saturated solution and is typically expressed in units such as g/100 mL or mol/L.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution: A saturated solution of this compound in the chosen solvent is prepared using the equilibration step of the shake-flask method described above.

-

Sampling: A precise volume of the clear, saturated solution is transferred to a pre-weighed, clean, and dry evaporating dish.

-

Evaporation: The solvent is carefully evaporated from the dish using a gentle heat source (e.g., a water bath or a vacuum oven) to avoid any loss of this compound through splattering or decomposition.

-

Drying and Weighing: Once the solvent is fully evaporated, the dish containing the this compound residue is cooled to room temperature in a desiccator and then weighed accurately.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial mass of the evaporating dish from the final mass. The solubility is then calculated by relating this mass to the initial volume of the saturated solution taken.

UV-Vis Spectrophotometric Analysis

For aromatic compounds like this compound that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a sensitive and accurate method for concentration determination in solubility studies.

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). By measuring the absorbance of a saturated solution at a specific wavelength, the concentration of this compound can be determined.

Detailed Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is constructed by plotting absorbance versus concentration.

-

Analysis of Saturated Solution: A saturated solution of this compound is prepared as described in the shake-flask method. A sample of the clear supernatant is taken and, if necessary, diluted with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured at λmax. The concentration of this compound in the diluted sample is determined from the calibration curve. The original concentration in the saturated solution is then calculated by taking the dilution factor into account.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in a given organic solvent.

Caption: Logical workflow for determining the solubility of this compound.

References

The Evolution of N,N-Diethylaniline Synthesis: A Technical Guide

An in-depth exploration of the historical and modern methodologies for the synthesis of N,N-Diethylaniline, tailored for researchers, scientists, and professionals in drug development.

This compound, a tertiary amine of significant industrial importance, has been a cornerstone in the synthesis of various dyes, pharmaceuticals, and other fine chemicals. Its production has evolved considerably over the past century, driven by the dual needs for improved efficiency and greater environmental consideration. This technical guide provides a comprehensive overview of the historical development of this compound synthesis, detailing key methodologies from early high-pressure techniques to modern catalytic approaches.

Early Synthetic Approaches: The Era of High-Pressure Chemistry